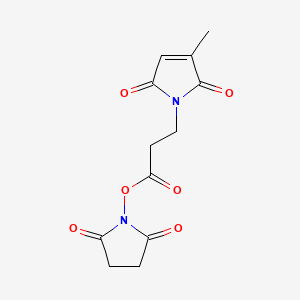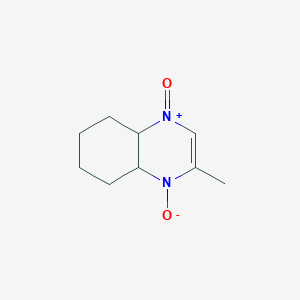
rac-2',3'4'-Trimethyl Ketoprofen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-2’,3’4’-Trimethyl Ketoprofen is a derivative of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and antipyretic properties. This compound is characterized by the presence of three methyl groups attached to the benzene ring, which may influence its pharmacological properties and interactions.
Wissenschaftliche Forschungsanwendungen
rac-2’,3’4’-Trimethyl Ketoprofen has various applications in scientific research:
Chemistry: Used as a model compound to study the effects of methylation on the pharmacological properties of NSAIDs.
Biology: Investigated for its potential anti-inflammatory and analgesic effects in cellular and animal models.
Medicine: Explored for its therapeutic potential in treating conditions like arthritis and postoperative pain.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Target of Action
The primary target of rac-2’,3’4’-Trimethyl Ketoprofen is cylooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .
Mode of Action
rac-2’,3’4’-Trimethyl Ketoprofen exerts its effects by inhibiting the activity of COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the levels of prostaglandins that mediate pain, fever, and inflammation .
Biochemical Pathways
The action of rac-2’,3’4’-Trimethyl Ketoprofen primarily affects the arachidonic acid pathway . By inhibiting COX-2, the compound disrupts the conversion of arachidonic acid into prostaglandins. This disruption leads to a decrease in prostaglandin levels, which in turn reduces inflammation, pain, and fever .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin levels result in the alleviation of symptoms such as pain, fever, and inflammation . This makes rac-2’,3’4’-Trimethyl Ketoprofen potentially useful in the treatment of conditions characterized by these symptoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-2’,3’4’-Trimethyl Ketoprofen typically involves the introduction of methyl groups to the benzene ring of Ketoprofen. One common method includes Friedel-Crafts alkylation, where Ketoprofen is reacted with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective methylation.
Industrial Production Methods
Industrial production of rac-2’,3’4’-Trimethyl Ketoprofen may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
rac-2’,3’4’-Trimethyl Ketoprofen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the benzene ring, using reagents like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine with iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of rac-2’,3’4’-Trimethyl Ketoprofen.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketoprofen: The parent compound, widely used as an NSAID.
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer half-life and used for chronic inflammatory conditions.
Uniqueness
rac-2’,3’4’-Trimethyl Ketoprofen is unique due to the presence of three methyl groups on the benzene ring, which may enhance its lipophilicity and alter its pharmacokinetics and pharmacodynamics compared to other NSAIDs. This structural modification can lead to differences in absorption, distribution, metabolism, and excretion, potentially offering distinct therapeutic advantages or challenges.
Eigenschaften
CAS-Nummer |
1785760-29-3 |
|---|---|
Molekularformel |
C19H20O3 |
Molekulargewicht |
296.366 |
IUPAC-Name |
2-[3-(2,3,4-trimethylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C19H20O3/c1-11-8-9-17(13(3)12(11)2)18(20)16-7-5-6-15(10-16)14(4)19(21)22/h5-10,14H,1-4H3,(H,21,22) |
InChI-Schlüssel |
CQBNHIWRSOGPEM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(=O)C2=CC(=CC=C2)C(C)C(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)
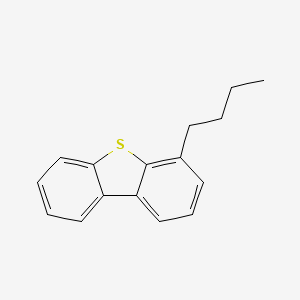


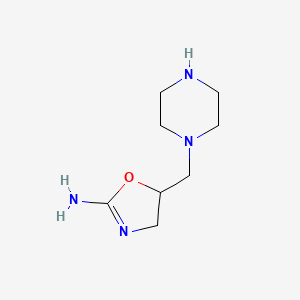
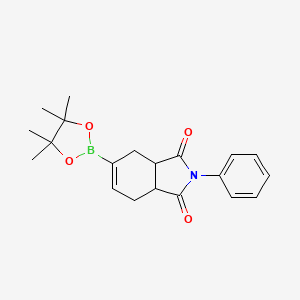

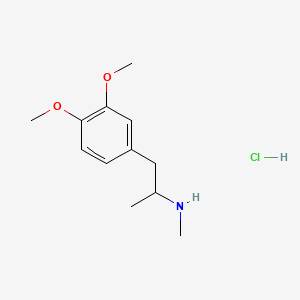
![6,8-Dimethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B585839.png)
